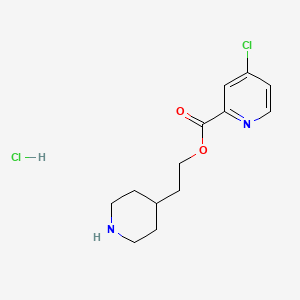
2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride
Vue d'ensemble
Description
2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride is a chemical compound with the molecular formula C13H18Cl2N2O2 and a molecular weight of 305.2 . It is also known by the synonym 2-(PIPERIDIN-4-YL)ETHYL 4-CHLOROPICOLINATE HYDROCHLORIDE .
Synthesis Analysis
The synthesis of piperidine derivatives, such as this compound, is a significant area of research in modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 305.2 . Other specific properties such as density, boiling point, melting point, and flash point are not available in the search results .Applications De Recherche Scientifique
Vasodilation Properties
2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride, through its derivatives, has been explored for potential vasodilation properties. Specifically, 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates, prepared via aromatic nucleophilic substitution reactions, have shown remarkable vasodilation potency in isolated thoracic aortic rings of rats. The compounds exhibit IC50 values (concentrations necessary for a 50% reduction of maximal norepinephrine hydrochloride-induced contracture) indicating considerable vasodilation properties (Girgis et al., 2008).
Anticancer Properties
The compound's derivatives have also been studied for their potential as anticancer agents. Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, sequentially synthesized, were evaluated as anticancer agents. Some of these compounds demonstrated low IC50 values, indicating strong anticancer activity compared to reference drugs. However, further in vivo studies are suggested to ascertain their therapeutic usefulness (Rehman et al., 2018).
Structural Analysis and Synthesis
The compound and its derivatives have been a subject of structural analysis and synthesis. Studies have detailed the synthesis process, crystal structures, and molecular configurations of various derivatives. These findings contribute to the understanding of the compound's physical and chemical properties, which are crucial for its application in different scientific domains (Shalaby et al., 2014), (Zheng Rui, 2010).
Antibacterial Activity
In addition to anticancer properties, some derivatives of this compound have been synthesized and evaluated for their antibacterial potential. The synthesized compounds, specifically acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, showed moderate inhibitory activity against various bacterial strains (Iqbal et al., 2017).
Propriétés
IUPAC Name |
2-piperidin-4-ylethyl 4-chloropyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2.ClH/c14-11-3-7-16-12(9-11)13(17)18-8-4-10-1-5-15-6-2-10;/h3,7,9-10,15H,1-2,4-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQLTTJPYTYWDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC(=O)C2=NC=CC(=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-thiolate](/img/structure/B1452291.png)
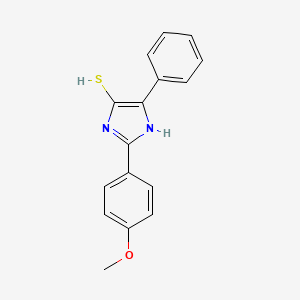
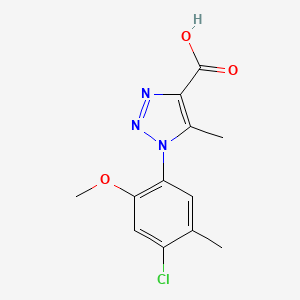



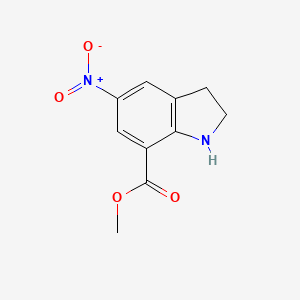

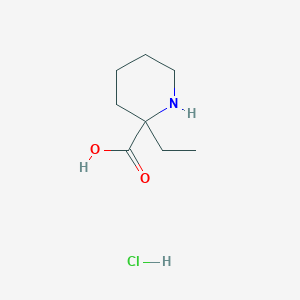
![Ethyl 3-[([1,1'-biphenyl]-4-yl)amino]-2-cyanoprop-2-enoate](/img/structure/B1452307.png)
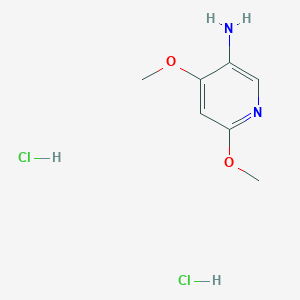

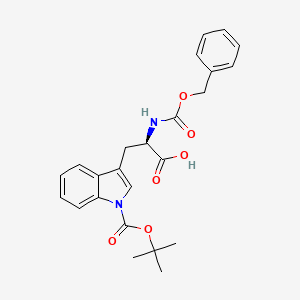
![5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1452314.png)